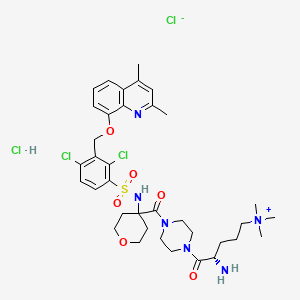

Men 16132

Description

Properties

IUPAC Name |

[(4S)-4-amino-5-[4-[4-[[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylamino]oxane-4-carbonyl]piperazin-1-yl]-5-oxopentyl]-trimethylazanium;chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H49Cl2N6O6S.2ClH/c1-24-22-25(2)40-33-26(24)8-6-10-30(33)50-23-27-28(37)11-12-31(32(27)38)51(47,48)41-36(13-20-49-21-14-36)35(46)43-17-15-42(16-18-43)34(45)29(39)9-7-19-44(3,4)5;;/h6,8,10-12,22,29,41H,7,9,13-21,23,39H2,1-5H3;2*1H/q+1;;/p-1/t29-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAWOUUTKDMGTE-UJXPALLWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)C(CCC[N+](C)(C)C)N)Cl)C.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)[C@H](CCC[N+](C)(C)C)N)Cl)C.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50Cl4N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

836.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869880-33-1 | |

| Record name | MEN 16132 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869880331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FASITIBANT CHLORIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41ELA1U90I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of the Kallikrein Kinin System and Bradykinin B2 Receptor in Physiological and Pathophysiological Processes

The kallikrein-kinin system (KKS) is a complex cascade of proteins that plays a crucial role in various physiological and pathological processes. nih.govtandfonline.com This system's activation leads to the release of bradykinin (B550075) and related peptides, which are potent mediators of inflammation, vasodilation, blood pressure control, coagulation, and pain. nih.govtandfonline.comwikipedia.org

The actions of bradykinin are primarily mediated through two G-protein coupled receptors: the B1 receptor and the B2 receptor. wikipedia.org The B1 receptor is typically induced during inflammatory conditions and tissue injury. wikipedia.orgfirsthope.co.in In contrast, the bradykinin B2 receptor is constitutively expressed in a wide variety of healthy tissues and is responsible for most of the immediate physiological effects of bradykinin. wikipedia.orgfirsthope.co.inpatsnap.com

The B2 receptor is involved in a multitude of cellular responses. Upon activation by bradykinin, it stimulates a phosphatidylinositol-calcium second messenger system, leading to an increase in intracellular calcium. wikipedia.orgnih.gov This signaling cascade can result in vasodilation, increased vascular permeability, smooth muscle contraction, and the stimulation of sensory nerves, which contributes to pain. wikipedia.orgfirsthope.co.inwikipedia.org

In pathophysiological contexts, the KKS and the bradykinin B2 receptor are implicated in a range of conditions. Dysregulation of this system can contribute to inflammatory diseases, such as arthritis, as well as cardiovascular disorders and certain types of cancer. nih.govpatsnap.commdpi.com The B2 receptor's role in inflammation is particularly significant, as it mediates the release of other pro-inflammatory molecules like prostaglandins (B1171923). wikipedia.org

Historical Context and Development of Non Peptide Bradykinin B2 Receptor Antagonists As Academic Research Tools

The development of antagonists for the bradykinin (B550075) B2 receptor has been a key area of pharmacological research. Early antagonists were peptide-based, such as Icatibant. nih.gov While effective in blocking the receptor, these peptide antagonists have limitations, most notably their lack of oral bioavailability, which necessitates parenteral administration. nih.govgoogle.com

The quest for orally active B2 receptor antagonists led to the development of non-peptide molecules. The first classes of non-peptide B2 antagonists included phosphonium-derived compounds like WIN 64338 and heteroaryl benzyl (B1604629) ethers such as FR173657. nih.govnih.gov These compounds represented a significant advancement, providing researchers with tools that could be administered orally to investigate the role of the B2 receptor in various animal models of disease. nih.gov

The development of these non-peptide antagonists was crucial for academic research as they allowed for more prolonged and systemic studies of B2 receptor function. These tools have been instrumental in elucidating the receptor's involvement in chronic inflammatory pain and other pathological conditions. nih.gov The ability to block the B2 receptor with orally active compounds opened up new avenues for understanding its physiological and pathophysiological roles in a more clinically relevant manner.

Rationale for Comprehensive Academic Investigation of Fasitibant Chloride Hydrochloride As a Probe in Bradykinin B2 Receptor Biology

Bradykinin B2 Receptor Binding Characteristics

Quantitative Assessment of Receptor Affinity and Selectivity of Fasitibant Chloride Hydrochloride

Fasitibant chloride hydrochloride demonstrates a notable affinity for the human bradykinin B2 receptor, with a pKi value of 10.3, as determined by [3H]bradykinin competition assays. nih.govncats.io This high affinity underscores its potency as a B2 receptor antagonist. The compound's selectivity for the B2 receptor over the B1 receptor is a key characteristic, as bradykinin itself displays a higher affinity for the B2 receptor. nih.gov

Species-Specific Binding Profiles and Pharmacological Potency Across Diverse Organisms

Research has shown that fasitibant chloride hydrochloride is effective in a rat model of carrageenan-induced inflammatory arthritis, indicating its pharmacological activity in this species. nih.govnih.gov In this model, fasitibant chloride hydrochloride was shown to reduce joint pain and edema. nih.gov Furthermore, in rats with knee joint osteoarthritis induced by monosodium iodoacetate, fasitibant has been evaluated for its pain-relieving effects. nih.gov

Mechanism of Bradykinin B2 Receptor Antagonism

Competitive Inhibition of Bradykinin Binding to the B2 Receptor

Fasitibant chloride hydrochloride functions as a competitive antagonist of the bradykinin B2 receptor. invivochem.com This mechanism involves the compound binding to the receptor, thereby preventing the endogenous ligand, bradykinin, from binding and initiating a biological response. This competitive inhibition has been demonstrated in studies where fasitibant effectively blocks the effects of bradykinin.

Modulation of G-Protein Coupled Receptor (GPCR) Signaling Cascades Mediated by Bradykinin B2 Receptor Activation

The bradykinin B2 receptor is a G-protein coupled receptor (GPCR). nih.gov The binding of an agonist like bradykinin typically initiates a cascade of intracellular events. Fasitibant, as an antagonist, interferes with this process. Research indicates that fasitibant is more effective than another antagonist, anatibant, in blocking G-protein signals. nih.gov The activation of GPCRs can be influenced by various factors, including allosteric modulators like Na+ ions, which can stabilize specific receptor conformations. nih.gov The signaling of GPCRs is a complex process that can exhibit location bias, with signaling occurring from various subcellular compartments, not just the plasma membrane. nih.gov

Intracellular Signaling Pathway Modulation by Fasitibant Chloride Hydrochloride

Fasitibant chloride hydrochloride has been shown to modulate several intracellular signaling pathways. In human fibroblast-like synoviocytes, pretreatment with fasitibant (1 µM) prevented the sustained production of prostaglandin E2 (PGE2) and the transient expression of the cyclooxygenase-2 (COX-2) gene induced by bradykinin. invivochem.comncats.io

In human umbilical vein endothelial cells (HUVECs), fasitibant chloride at a concentration of 1 µM was found to inhibit the bradykinin-induced phosphorylation of several key signaling molecules. medchemexpress.com Specifically, it reduced the phosphorylation of fibroblast growth factor receptor substrate 2α (FRSα), extracellular signal-regulated kinases 1/2 (ERK1/2), and signal transducer and activator of transcription 3 (STAT3). medchemexpress.com However, it did not affect the phosphorylation of AKT in this cell line. medchemexpress.com These findings highlight the specific pathways through which fasitibant exerts its effects downstream of B2 receptor antagonism.

Interactive Data Table: Effect of Fasitibant on Bradykinin-Induced Signaling

| Cell Type | Signaling Molecule | Effect of Fasitibant (1 µM) |

| Human Fibroblast-like Synoviocytes | Prostaglandin E2 (PGE2) | Prevention of sustained production |

| Human Fibroblast-like Synoviocytes | Cyclooxygenase-2 (COX-2) | Prevention of transient gene expression |

| Human Umbilical Vein Endothelial Cells (HUVECs) | FRSα Phosphorylation | Inhibition |

| Human Umbilical Vein Endothelial Cells (HUVECs) | ERK1/2 Phosphorylation | Inhibition |

| Human Umbilical Vein Endothelial Cells (HUVECs) | STAT3 Phosphorylation | Inhibition |

| Human Umbilical Vein Endothelial Cells (HUVECs) | AKT Phosphorylation | No effect |

Attenuation of Bradykinin-Induced Intracellular Calcium Transients

Bradykinin is known to cause a rapid and concentration-dependent increase in intracellular calcium ([Ca2+]i) in various cell types, including human mesothelial cells. nih.gov This process is biphasic, involving an initial transient peak due to calcium release from intracellular stores, followed by a sustained plateau phase resulting from calcium influx from the extracellular space. nih.gov This influx is mediated by non-selective ion channels. nih.gov

Fasitibant chloride hydrochloride, as a bradykinin B2 receptor antagonist, is designed to block the initial step of this cascade – the binding of bradykinin to its receptor. By doing so, it is expected to attenuate the subsequent release of intracellular calcium. Research on other B2 receptor antagonists has shown that they can effectively inhibit the [Ca2+]i response to bradykinin. nih.gov For instance, the B2 antagonist Hoe 140 has been demonstrated to inhibit the bradykinin-induced [Ca2+]i increase in human mesothelial cells. nih.gov Similarly, in dorsal root ganglion neurons, bradykinin has been shown to produce a calcium response and sensitize subsequent responses to other stimuli, a process that would be inhibited by a B2 receptor antagonist. frontiersin.org

The inhibition of bradykinin-induced calcium transients is a key mechanism by which fasitibant chloride hydrochloride can mitigate the downstream effects of bradykinin, which include the activation of various inflammatory pathways.

Inhibition of Nuclear Factor-Kappa B (NF-κB) Pathway Activation

The Nuclear Factor-Kappa B (NF-κB) signaling pathway is a critical regulator of a vast number of genes involved in inflammation, immunity, cell survival, and proliferation. nih.gov Its activation is a central event in the inflammatory response. The canonical pathway involves the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), which allows the NF-κB p50-p65 subunits to translocate to the nucleus and initiate the transcription of target genes. nih.gov

Fasitibant chloride hydrochloride has been shown to interfere with this pathway. By blocking the bradykinin B2 receptor, fasitibant prevents the bradykinin-induced activation of NF-κB. This is a crucial aspect of its anti-inflammatory effect, as NF-κB controls the expression of numerous pro-inflammatory mediators, including cytokines and enzymes involved in the inflammatory cascade. For example, the expression of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis, is often regulated by NF-κB. scilit.com The ability of fasitibant to inhibit NF-κB activation thus represents a significant mechanism for its broad anti-inflammatory properties.

Regulation of Prostaglandin E2 (PGE2) Production and Cyclooxygenase-2 (COX-2) Gene Expression

Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever. nih.gov Its production is catalyzed by cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.gov The expression of COX-2 is often upregulated during inflammation by various stimuli, including bradykinin. ncats.io

Fasitibant chloride hydrochloride has demonstrated the ability to regulate the production of PGE2 by inhibiting the expression of the COX-2 gene. ncats.io In vitro studies on synoviocytes have shown that bradykinin induces a sustained production of PGE2 and a transient expression of the COX-2 gene. ncats.io Pretreatment with fasitibant (at a concentration of 1 μM) was found to prevent these effects. ncats.io This indicates that by blocking the bradykinin B2 receptor, fasitibant effectively curtails the signaling cascade that leads to the upregulation of COX-2 and the subsequent synthesis of PGE2. In a carrageenan-induced inflammatory arthritis model in rats, fasitibant chloride administered alone reduced the release of prostaglandin metabolites in the synovial fluid by approximately 30%. nih.gov

Table 1: Effect of Fasitibant Chloride on Carrageenan-Induced Prostaglandin Release

| Treatment | Prostaglandin Metabolite Levels (pg) | Percentage Inhibition |

| Carrageenan Control | 7.5 ± 0.9 | - |

| Fasitibant chloride (100 µg per knee) | ~5.25 | ~30% |

| Dexamethasone (100 µg per knee) | ~5.25 | ~30% |

| Fasitibant chloride + Dexamethasone | ~1.5 | ~80% |

| Dexketoprofen (300 µg per knee) | ~1.5 | ~80% |

Data adapted from a study on carrageenan-induced inflammatory arthritis in rats. nih.gov

This regulatory action on the COX-2/PGE2 pathway is a significant component of the anti-inflammatory and analgesic effects of fasitibant chloride hydrochloride.

Impact on Fibroblast Growth Factor-2 (FGF-2) Expression and Fibroblast Growth Factor Receptor-1 (FGFR-1) Phosphorylation

Fibroblast growth factors (FGFs) and their receptors (FGFRs) play crucial roles in various cellular processes, including proliferation, differentiation, and angiogenesis. nih.gov The binding of FGFs to FGFRs leads to receptor dimerization and transautophosphorylation of the intracellular kinase domain, which in turn activates downstream signaling pathways. nih.gov Dysregulation of the FGF/FGFR system has been implicated in various pathological conditions.

While direct studies on the impact of fasitibant chloride hydrochloride on FGF-2 expression and FGFR-1 phosphorylation are limited, the interplay between inflammatory mediators and growth factor signaling is well-established. For instance, FGF-2 has been linked to inflammatory processes and has been shown to induce the expression of other signaling molecules. scilit.com Furthermore, high expression of FGF2 has been associated with resistance to certain cancer therapies. nih.gov Given that fasitibant modulates inflammatory pathways, it is plausible that it could indirectly influence the expression or activity of components of the FGF signaling system, although further research is needed to elucidate this specific interaction.

Suppression of Inflammatory Cytokine and Chemokine Release (e.g., IL-1β, IL-6, GRO/CINC-1)

Inflammatory cytokines and chemokines are key signaling molecules that orchestrate the inflammatory response by recruiting and activating immune cells. Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) are potent pro-inflammatory cytokines, and their release is a hallmark of many inflammatory conditions. nih.govfrontiersin.org Chemokines, such as GRO/CINC-1 (the rat equivalent of human CXCL1), are crucial for neutrophil recruitment to sites of inflammation.

Effects on Endothelial Cell Junctions and Permeability Pathways

The integrity of the endothelial lining of blood vessels is crucial for maintaining vascular homeostasis. nih.gov Endothelial cell junctions, which form the physical barrier between the blood and tissues, are dynamically regulated. nih.gov During inflammation, vasoactive mediators like bradykinin can increase vascular permeability, leading to edema. This occurs through the regulation of junctional proteins and the activation of signaling pathways that affect the endothelial cytoskeleton. nih.gov

Fasitibant chloride hydrochloride, by antagonizing the bradykinin B2 receptor, is expected to counteract the permeability-increasing effects of bradykinin. Bradykinin is known to disrupt endothelial cell junctions, leading to the formation of gaps and increased passage of fluid and proteins into the surrounding tissue. This process often involves an increase in intracellular calcium and the activation of signaling pathways that lead to the phosphorylation of junctional proteins. nih.gov By blocking the initial binding of bradykinin, fasitibant would prevent these downstream events, thereby helping to maintain the integrity of the endothelial barrier and reduce inflammatory edema. The regulation of vascular permeability is a key aspect of controlling the cardinal signs of inflammation.

In Vitro Experimental Models and Methodologies

Studies in Human Endothelial Cells (HUVEC): Endothelial Permeability, Cell Migration, and Pseudocapillary Formation Assays

In vitro studies utilizing Human Umbilical Vein Endothelial Cells (HUVEC) have been instrumental in characterizing the effects of fasitibant on key processes involved in inflammation and angiogenesis. Bradykinin (BK), a potent inflammatory mediator, is known to induce changes in endothelial cells that contribute to these processes.

Endothelial Permeability:

Bradykinin is known to increase vascular permeability, a hallmark of inflammation. ntno.org Studies have demonstrated that fasitibant can effectively counteract this effect. In HUVEC models, bradykinin-induced hyperpermeability was significantly prevented by pretreatment with fasitibant. plos.org This is achieved by blocking the disruptive effects of bradykinin on endothelial cell junctions. Specifically, fasitibant was shown to reverse the bradykinin-induced disassembly of vascular endothelial-cadherin (VEC) and zonula occludens-1 (ZO-1), critical proteins for maintaining the integrity of the endothelial barrier. researchgate.net

Cell Migration:

Endothelial cell migration is a crucial step in angiogenesis, the formation of new blood vessels. frontiersin.orgresearchgate.net Bradykinin has been shown to promote HUVEC migration. Research indicates that fasitibant can inhibit this bradykinin-induced cell migration. medchemexpress.com

Pseudocapillary Formation:

The ability of endothelial cells to form three-dimensional, capillary-like structures, known as pseudocapillaries or tubes, is a key indicator of their angiogenic potential in vitro. nih.govnih.gov Studies have shown that bradykinin stimulates the formation of these structures by HUVEC. Fasitibant has been demonstrated to block this pro-angiogenic effect of bradykinin, suggesting its potential to inhibit pathological angiogenesis. researchgate.net

Interactive Data Table: Effect of Fasitibant on Bradykinin-Induced Changes in HUVEC

| Parameter | Bradykinin (BK) Effect | Fasitibant + BK Effect | Reference |

| Endothelial Permeability | Increased | Prevented Increase | plos.org |

| VEC & ZO-1 Disassembly | Induced | Reversed | researchgate.net |

| Cell Migration | Stimulated | Inhibited | medchemexpress.com |

| Pseudocapillary Formation | Stimulated | Blocked | researchgate.net |

| p-p65 (NF-κB) Phosphorylation | Increased | Decreased | plos.org |

| COX-2 Expression | Increased | Suppressed | plos.org |

| mPGES-1 Expression | Increased | Suppressed | plos.org |

| PGE-2 Release | Increased | Suppressed | plos.org |

Research in Human Retinal Pigment Epithelial (RPE) Cells for Inflammatory Responses

The retinal pigment epithelium (RPE) is a critical cell layer in the eye that plays a role in maintaining retinal health and is involved in inflammatory eye diseases. nih.govyoutube.com While direct studies on fasitibant in RPE cells are not extensively detailed in the provided results, the known role of bradykinin in inflammation suggests a potential therapeutic target. Inflammatory conditions in the eye can lead to retinal damage. nih.govfrontiersin.org Understanding the interplay between inflammatory mediators like bradykinin and RPE cell function is crucial for developing new treatments for ocular diseases.

Investigations in Human Fibroblast-Like Synoviocytes to Assess Inflammatory Mediators

Fibroblast-like synoviocytes (FLS) are key effector cells in the pathogenesis of rheumatoid arthritis and osteoarthritis, contributing to joint inflammation and destruction. nih.govnih.govyoutube.com Bradykinin has been shown to induce the production of various inflammatory mediators in these cells.

Pre-treatment with fasitibant has been found to completely inhibit the synergistic effect of bradykinin and interleukin-1β (IL-1β) on prostaglandin E2 (PGE2) release and cyclooxygenase-2 (COX-2) expression in human FLS. nih.gov This demonstrates fasitibant's ability to block the pro-inflammatory signaling pathways activated by bradykinin in the context of arthritis. nih.gov

Interactive Data Table: Effect of Fasitibant on Inflammatory Mediators in Human Fibroblast-Like Synoviocytes

| Inflammatory Mediator | Effect of Bradykinin + IL-1β | Effect of Fasitibant Pre-treatment | Reference |

| Prostaglandin E2 (PGE2) Release | Increased | Inhibited | nih.gov |

| Cyclooxygenase-2 (COX-2) Expression | Increased | Inhibited | nih.gov |

Analysis in Chondrocyte and Synoviocyte Cultures for Bradykinin Effects

The inflammatory mediator bradykinin is implicated in the pathophysiology of osteoarthritis (OA) by affecting both chondrocytes (cartilage cells) and synoviocytes. nih.gov Bradykinin can induce the production of inflammatory molecules in these cells, contributing to the degradation of cartilage and synovial inflammation that characterize OA. nih.gov Studies have highlighted that bradykinin B2 receptor antagonists, such as fasitibant, are being investigated as a potential therapeutic approach for OA by blocking these detrimental effects. nih.gov

Receptor Functional Assays Utilizing Recombinant Bradykinin B2 Receptor Expressing Cells

To determine the potency and selectivity of fasitibant, receptor functional assays are employed. These assays typically use cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293T cells, that have been genetically engineered to express the human bradykinin B2 receptor. nih.govinnoprot.com

In these systems, the binding of an agonist like bradykinin to the B2 receptor triggers a measurable intracellular response, most commonly an increase in intracellular calcium levels. nih.govinnoprot.com Fasitibant's antagonistic activity is quantified by its ability to inhibit this bradykinin-induced calcium mobilization. nih.gov Such assays have confirmed that fasitibant is a potent and selective antagonist of the bradykinin B2 receptor. medchemexpress.com

In Vivo Preclinical Disease Models and Experimental Paradigms

The anti-inflammatory effects of fasitibant chloride hydrochloride have been evaluated in various preclinical in vivo models of inflammatory diseases. crownbio.comimavita.comnih.govresearchgate.net One of the key models used is the carrageenan-induced inflammatory arthritis model in rats. nih.govnih.gov

In this model, intra-articular injection of carrageenan into the knee joint induces a localized inflammatory response characterized by pain, edema (swelling), and neutrophil infiltration. nih.govnih.gov Studies have shown that local administration of fasitibant chloride significantly reduces these cardinal signs of inflammation. nih.govnih.gov

Specifically, fasitibant was found to:

Reduce joint pain and edema. medchemexpress.comnih.gov

Decrease the release of pro-inflammatory cytokines such as IL-1β, IL-6, and GRO/CINC-1 in the synovial fluid. nih.gov

Inhibit the production of prostaglandin metabolites. nih.gov

Lower the activity of myeloperoxidase (MPO), an indicator of neutrophil infiltration. medchemexpress.com

Furthermore, when combined with the corticosteroid dexamethasone, fasitibant demonstrated a synergistic effect, leading to a more profound inhibition of the inflammatory response compared to either drug administered alone. nih.govnih.gov

Interactive Data Table: Effects of Fasitibant Chloride in Carrageenan-Induced Inflammatory Arthritis in Rats

| Inflammatory Parameter | Effect of Fasitibant Chloride | Effect of Fasitibant Chloride + Dexamethasone | Reference |

| Joint Pain | Reduced | Synergistic Reduction | nih.govnih.gov |

| Joint Edema | Reduced | Synergistic Reduction | nih.govnih.gov |

| IL-1β Release | Reduced | Synergistic Reduction | nih.gov |

| IL-6 Release | Reduced | Synergistic Reduction | nih.gov |

| GRO/CINC-1 Release | Reduced | Synergistic Reduction | nih.gov |

| Prostaglandin Metabolites | Reduced | Synergistic Reduction | nih.gov |

| Myeloperoxidase (MPO) Activity | Reduced | Not explicitly stated | medchemexpress.com |

Evaluation in Carrageenan-Induced Inflammatory Arthritis Models in Rodents

Carrageenan-induced arthritis in rodents is a widely used model to study the pathological processes of acute inflammation. nih.govresearchgate.net Fasitibant chloride has demonstrated efficacy in this model, significantly reducing key inflammatory markers and cellular responses. nih.govnih.gov

Assessment of Inflammatory Biomarkers and Cellular Infiltration (e.g., Neutrophil Recruitment)

In studies using a carrageenan-induced arthritis model in rats, fasitibant chloride hydrochloride demonstrated a notable impact on inflammatory biomarkers. When administered alone, it reduced neutrophil infiltration in the synovium by approximately 60%. medchemexpress.com Neutrophils are key cellular players in the acute inflammatory response, and their recruitment to the site of inflammation is a critical step in the inflammatory cascade. nih.govscience-line.com

Furthermore, the combination of fasitibant chloride with the corticosteroid dexamethasone proved to be more effective in reducing the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6) in the synovium than either drug administered alone. nih.govnih.gov

| Treatment Group | Neutrophil Infiltration Reduction | Reference |

| Fasitibant chloride hydrochloride (alone) | ~60% | medchemexpress.com |

| Fasitibant chloride hydrochloride + Dexamethasone | More effective than single drug | nih.govnih.gov |

This table summarizes the effect of Fasitibant chloride hydrochloride on neutrophil infiltration in a carrageenan-induced arthritis model in rats.

Analysis of Inflammatory Mediator Levels in Synovial Fluid and Tissues

The administration of fasitibant chloride hydrochloride has been shown to modulate the levels of key inflammatory mediators in the synovial fluid and tissues of rodent models of arthritis. In carrageenan-induced arthritis in rats, fasitibant chloride, when used as a standalone agent, reduced the release of prostaglandins (B1171923) in the synovial fluid by about 30%. nih.govmedchemexpress.com Prostaglandins are lipid compounds that are known to contribute to inflammation and pain.

When combined with dexamethasone, the inhibitory effect on prostaglandin release was significantly enhanced, reaching approximately 80%, an effect comparable to that of the non-steroidal anti-inflammatory drug (NSAID) dexketoprofen. nih.gov Additionally, this combination therapy was more effective than either drug alone in reducing the synovial levels of the chemokine GRO/CINC-1, a potent neutrophil chemoattractant. nih.gov

| Treatment | Prostaglandin Reduction in Synovial Fluid | Key Cytokine/Chemokine Reduction in Synovium | Reference |

| Fasitibant chloride hydrochloride (alone) | ~30% | - | nih.govmedchemexpress.com |

| Fasitibant chloride hydrochloride + Dexamethasone | ~80% | More effective in reducing GRO/CINC-1, IL-1β, IL-6 | nih.govnih.gov |

| Dexketoprofen | ~80% | - | nih.gov |

This table presents the effects of Fasitibant chloride hydrochloride on inflammatory mediators in rodent arthritis models.

Investigation in Experimental Osteoarthritis Models in Rodents

Experimental models of osteoarthritis (OA) in rodents, such as those induced by surgery or chemical agents, are crucial for understanding the disease's progression and for evaluating potential therapeutic interventions. researchgate.netnih.govnih.govmdpi.com These models aim to replicate the characteristic features of human OA, including cartilage degradation and synovial inflammation. openaccessjournals.com

Modulation of Angiogenesis and Vessel Density in Joint Tissues

Angiogenesis, the formation of new blood vessels, is recognized as a significant contributor to the pathology of osteoarthritis, facilitating inflammation and pain. nih.govnih.gov Preclinical studies have explored the effect of fasitibant chloride on this process. The bradykinin B2 receptor, which fasitibant chloride antagonizes, is implicated in angiogenic pathways. For instance, bradykinin can induce the expression of fibroblast growth factor-2 (FGF-2), a pro-angiogenic factor. medchemexpress.com By blocking the B2 receptor, fasitibant chloride has been shown to reduce FGF-2 expression. medchemexpress.com Vascular endothelial growth factor (VEGF) is another key mediator of angiogenesis. mdpi.com

Effects on Circulating Pro-Angiogenic Cells in Experimental Systems

Circulating progenitor cells (CPCs) are a population of cells that can contribute to endothelial repair and angiogenesis. nih.gov Research has shown that fasitibant chloride can influence signaling pathways relevant to angiogenesis in human umbilical vein endothelial cells (HUVECs), a common in vitro model. Specifically, it has been observed to inhibit the phosphorylation of FRSα, ERK1/2, and STAT3, which are downstream effectors of angiogenic signaling, without affecting AKT phosphorylation. medchemexpress.com

Synergistic Interactions with Other Anti-Inflammatory Agents in Preclinical Models

A significant finding in preclinical research is the synergistic anti-inflammatory effect observed when fasitibant chloride is combined with other anti-inflammatory drugs. nih.govnih.gov In the carrageenan-induced arthritis model in rats, the combination of fasitibant chloride and dexamethasone was found to be more effective at inhibiting knee joint inflammation, including pain and edema, than either drug administered alone. nih.govnih.gov This enhanced effect was also seen in the reduction of inflammatory mediators like prostaglandins and various cytokines within the joint. nih.gov

The synergistic interaction suggests that targeting the bradykinin B2 receptor pathway with fasitibant chloride can complement the mechanism of action of corticosteroids, leading to a more comprehensive control of the inflammatory response in arthritic conditions. nih.gov

Chemical Synthesis and Structure Activity Relationships of Fasitibant Chloride Hydrochloride

Synthetic Methodologies for Fasitibant (B1248288) Chloride Hydrochloride and its Research Analogs

The synthesis of fasitibant and its analogs involves complex multi-step procedures, building upon foundational work in the field of non-peptide bradykinin (B550075) B2 receptor antagonists.

The sulfonamide moiety is a key structural feature in a major class of bradykinin B2 receptor antagonists, including fasitibant. nih.govnih.gov The design of these antagonists often originates from the X-ray structures of key motifs found in previously known antagonists. nih.gov A common strategy involves the presence of an α,α-dialkyl amino acid, which was a starting point for the development of the series to which fasitibant belongs. nih.gov

Derivatization strategies for these sulfonamide-containing compounds focus on several key areas to enhance receptor affinity and potency. One approach is the modification of the linker between the core scaffold and other parts of the molecule. For instance, a piperazine (B1678402) linker has been shown to be a favorable structural feature. nih.gov This linker can then be acylated with various basic amino acids to explore the impact on biological activity. nih.gov

Another key area for derivatization is the core aromatic system to which the sulfonyl group is attached. In the case of fasitibant and its analogs, a quinoline (B57606) moiety, specifically a 2,4-dimethylquinoline, has been identified as a crucial component for high affinity. nih.gov Further modifications to this quinoline ring or the attached side chains can be explored to fine-tune the compound's properties.

The synthesis of the sulfonamide group itself can be achieved through the reaction of a sulfonyl chloride with an appropriate amine. google.comgoogle.com The preparation of the sulfonyl chloride intermediate is a critical step. For example, 5-isoquinoline sulfonic acid can be refluxed in thionyl chloride to produce 5-isoquinoline sulfonyl chloride hydrochloride. google.com This intermediate can then be reacted with a suitable amine, such as a protected homopiperazine, to form the sulfonamide linkage. google.com The use of protecting groups on the amine is often necessary to prevent side reactions and ensure the desired product is obtained in good yield. google.com

The optimization of synthetic pathways is crucial for the efficient production of compounds like fasitibant for research purposes. This involves identifying and refining reaction conditions to improve yields, reduce reaction times, and simplify purification processes. researchgate.net

One aspect of optimization is the choice of solvents. For instance, in Ullmann-Goldberg reactions, which can be used to form certain bonds in these complex molecules, replacing toxic solvents like toluene (B28343) with greener alternatives such as 2-MeTHF has been shown to increase reaction yields. nih.gov

Another area for optimization is the use of catalysts. For example, in the synthesis of triazole linkers, which can be incorporated into analogs, the use of carbon-supported copper nanoparticles can significantly reduce reaction times and allow the use of water as a solvent, avoiding the need for other additives. nih.gov Microwave-assisted synthesis is another technique that can be employed to accelerate reaction times, particularly in steps like peptide coupling or hydrolysis. nih.gov

Structure-Activity Relationship (SAR) Studies of Fasitibant Chloride Hydrochloride and Related Bradykinin B2 Receptor Antagonists

The development of fasitibant has been guided by extensive structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule relates to its biological activity.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For bradykinin B2 receptor antagonists, several key pharmacophore elements have been identified.

One of the most important features is a core scaffold that mimics the structure of known antagonists. For fasitibant, this is the 8-benzyloxy-2-methyl-quinoline moiety, which is also found in other potent antagonists like FR173657 and anatibant. researchgate.net This quinoline-based core has been identified as a minimum pharmacophore for this class of compounds. nih.gov

Another crucial element is a hydrogen bond accepting functionality. It is presumed that this part of the molecule interacts with the side chain of asparagine-107 (Asn-107) of the B2 receptor, contributing to the high binding affinity. nih.gov

The presence of a positively charged group is also a common feature in potent B2 receptor antagonists. nih.gov In fasitibant, this is provided by the trimethylammonium group at the end of the amino acid side chain. This charged group likely interacts with negatively charged residues in the binding pocket of the receptor.

The general pharmacophore for B2 receptor antagonism can be summarized by several key points of interaction. A hydrophobic/aromatic moiety is considered important for discriminating binding to the B2 receptor over the B1 receptor. mdpi.com

The following table summarizes the binding affinity and antagonist potency of fasitibant and related compounds.

| Compound | B2 Receptor Binding Affinity (Ki, nM) | B2 Receptor Antagonist Potency (pA2) |

| Fasitibant | 0.05 drugbank.com | Not Available |

| Icatibant | 2.81 nih.gov | 8.06 nih.gov |

| Anatibant | Not Available | Not Available |

| FR173657 | Not Available | Not Available |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the interaction between a ligand and its receptor. nih.gov For fasitibant, the specific stereochemistry at the α-carbon of the amino acid derivative is crucial for its high affinity and antagonist potency. The (S)-configuration at this chiral center is the active enantiomer. nih.gov

This stereoselectivity arises from the fact that the binding pocket of the B2 receptor is itself chiral, being composed of L-amino acids. The precise spatial arrangement of the functional groups of the (S)-enantiomer of fasitibant allows for optimal interactions with the amino acid residues in the binding pocket. The inactive (R)-enantiomer, on the other hand, would not be able to achieve the same favorable interactions and may even experience steric clashes, leading to significantly lower binding affinity and efficacy. nih.gov Therefore, the synthesis of the single, active stereoisomer is a key consideration in the development of fasitibant. nih.gov

For example, modifications at the N-terminal part of related peptide antagonists, in conjunction with the substitution of a thienylalanine residue with α-(2-indanyl)glycine, have resulted in analogs that selectively bind to the B1 receptor with high affinity. nih.gov This highlights the delicate balance of structural features that govern receptor selectivity.

In the case of non-peptide antagonists like fasitibant, modifications to the core structure can also influence selectivity and activity. The development of a series of α,α-cycloalkylglycine sulfonamide compounds, from which fasitibant was derived, aimed to maximize the effect on bronchoconstriction while minimizing the effect on hypotension. researchgate.net This was achieved through careful optimization of the chemical structure to provide compounds with high in vivo potency after topical administration to the respiratory tract. nih.gov The lead compound in this series, MEN 16132 (the free base of fasitibant chloride), was selected as a preclinical candidate for the topical treatment of airway diseases due to its ability to inhibit BK-induced bronchoconstriction in a dose-dependent manner with minimal systemic activity. researchgate.net

The following table illustrates the effect of chemical modifications on the activity of some bradykinin receptor antagonists.

| Compound/Modification | Receptor Selectivity | Preclinical Pharmacological Effect |

| Deletion of C-terminal arginine from a B2 agonist | Dual B1/B2 affinity nih.gov | Not specified |

| N-terminal modifications and substitution with α-(2-indanyl)glycine | Selective for B1 receptor nih.gov | Not specified |

| Optimization of α,α-cycloalkylglycine sulfonamides | Selective for B2 receptor researchgate.net | Maximized effect on bronchoconstriction, minimized effect on hypotension researchgate.net |

Computational Chemistry and Molecular Modeling in the Design of Novel B2 Receptor Antagonists Inspired by Fasitibant Chloride Hydrochloride

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of potent and selective ligands. In the development of novel bradykinin B2 receptor antagonists inspired by the chemical scaffold of fasitibant chloride hydrochloride, these computational approaches have played a pivotal role in understanding structure-activity relationships (SAR) and guiding the synthesis of optimized molecules.

A significant challenge in the structure-based design of B2 receptor ligands has been the absence of an experimentally determined three-dimensional crystal structure for this G-protein coupled receptor (GPCR). To overcome this, researchers have employed homology modeling to construct theoretical 3D models of the human B2 receptor. koreascience.or.krkoreascience.kr This technique involves using the known crystal structures of related GPCRs, such as the angiotensin-II type-1 receptor or rhodopsin, as templates. nih.govnih.gov By aligning the amino acid sequence of the B2 receptor with that of the template, a plausible 3D model can be generated, providing crucial insights into the architecture of the ligand-binding pocket. koreascience.or.krkoreascience.kr These models are essential for subsequent computational analyses like molecular docking and pharmacophore modeling.

Pharmacophore modeling is a key strategy used to distill the essential chemical features of a series of active molecules into a 3D spatial arrangement. For B2 receptor antagonists, pharmacophore models have been developed based on the structures of potent non-peptide antagonists, including those with quinoline frameworks similar to fasitibant. acs.orgnih.gov These models typically identify critical features such as hydrophobic regions, aromatic rings, hydrogen bond donors and acceptors, and positively charged centers that are crucial for high-affinity binding to the receptor. researchgate.net By screening virtual libraries of compounds against such a pharmacophore, new chemical scaffolds with the potential for B2 antagonism can be identified, accelerating the discovery process.

Molecular docking studies utilize the homology model of the B2 receptor to predict the binding orientation and affinity of potential antagonists. This computational technique allows researchers to visualize how fasitibant-inspired analogs fit into the receptor's binding site and which specific amino acid residues they interact with. For instance, studies have highlighted the importance of interactions with residues like Asn-107 in the B2 receptor. nih.gov By analyzing the docking poses of a series of compounds, a detailed SAR can be established, explaining why certain chemical modifications lead to increased or decreased antagonist potency. nih.gov This understanding guides the synthetic chemistry efforts toward modifications that enhance favorable interactions and, consequently, biological activity.

To refine the static picture provided by docking, molecular dynamics (MD) simulations are often employed. nih.gov MD simulations provide a dynamic view of the receptor-ligand complex, allowing researchers to assess the stability of the predicted binding mode over time and to observe conformational changes in both the ligand and the receptor upon binding. researchgate.net These simulations can reveal key interactions, such as stable hydrogen bonds, that are critical for maintaining the antagonist-bound state of the receptor. nih.gov

The integration of these computational methods has led to the successful design of novel B2 receptor antagonists with improved properties. The research findings from these computational and experimental studies are often quantified by binding affinities (Ki), antagonist potencies (Kb or pA2), and functional inhibition (IC50).

Research Findings on B2 Receptor Antagonists

The following tables present research data for various B2 receptor antagonists, illustrating the metrics used to evaluate their efficacy.

Table 1: Binding Affinities of Non-Peptide Antagonists at the Human B2 Receptor

This table shows the results of radioligand binding assays, where novel compounds compete with [³H]bradykinin for binding to the human B2 receptor. The Ki value represents the inhibition constant, with lower values indicating higher binding affinity.

| Compound | IC50 (nM) | Ki (nM) | Source |

| Compound 3 | 0.86 | 0.50 | nih.gov |

| Icatibant | 1.03 | 0.60 | nih.gov |

| Compound 1 | 6.5 | 3.8 | nih.gov |

| Compound 2 | 6.7 | 3.9 | nih.gov |

Data sourced from Lesage et al. (2020). Compounds 1 and 2 are described as prior art compounds related to the novel Compound 3.

Table 2: Antagonist Potency in a Calcium Mobilization Assay

This table displays the antagonist potency (Kb) of compounds determined by their ability to inhibit bradykinin-induced calcium mobilization in cells expressing the recombinant human B2 receptor. Lower Kb values signify greater antagonist potency.

| Compound | Kb (nM) | Source |

| Compound 3 | 0.24 | nih.gov |

| Compound 2 | 0.95 | nih.gov |

| Compound 1 | 1.24 | nih.gov |

| Icatibant | 2.81 | nih.gov |

Data sourced from Lesage et al. (2020).

Table 3: Antagonist Potency in Human Umbilical Vein Contractility Assay

The pA2 value is a measure of antagonist potency derived from its ability to inhibit bradykinin-induced contractions in a functional tissue assay. A higher pA2 value indicates a more potent antagonist.

| Compound | pA2 | Source |

| Compound 3 | 9.67 | nih.gov |

| Compound 2 | 9.02 | nih.gov |

| Compound 1 | 8.58 | nih.gov |

| Icatibant | 8.06 | nih.gov |

Data sourced from Lesage et al. (2020).

Preclinical Pharmacokinetics and Pharmacodynamics of Fasitibant Chloride Hydrochloride in Research Models

Preclinical Pharmacodynamic Characterization in In Vitro and In Vivo Systems

The pharmacodynamic profile of fasitibant (B1248288) chloride hydrochloride has been extensively studied to understand its mechanism of action and efficacy in relevant disease models. These studies have primarily focused on its ability to antagonize the bradykinin (B550075) B2 receptor and mitigate inflammatory responses.

Duration of Action and Reversibility of Receptor Antagonism

Preclinical data indicate that fasitibant chloride hydrochloride possesses a long-lasting antagonistic effect on the bradykinin B2 receptor. medchemexpress.com In a carrageenan-induced inflammatory arthritis model in rats, a single intra-articular injection of fasitibant chloride hydrochloride demonstrated sustained inhibitory effects on inflammatory markers measured at 6 hours post-administration. nih.govnih.gov This prolonged duration of action at the site of inflammation is a key characteristic of the compound. While the specific reversibility of receptor binding has not been extensively detailed in the provided search results, the nature of non-covalent interactions typical for such antagonists suggests that the binding is reversible.

Dose-Response Relationships in Experimental Models

The dose-dependent effects of fasitibant chloride hydrochloride have been established in various preclinical models of inflammation. In a rat model of carrageenan-induced arthritis, intra-articular administration of fasitibant chloride hydrochloride resulted in a dose-dependent reduction in joint pain and edema. nih.govnih.govmedchemexpress.com

For instance, a 100 µg dose injected into the knee joint of rats produced a significant inhibition of carrageenan-induced joint pain, reaching a maximal effect of approximately 40-45%. nih.govmedchemexpress.com This effect was comparable to that of other anti-inflammatory agents. nih.gov Furthermore, in vitro studies using synovial cells have shown that a 1 µM concentration of fasitibant chloride hydrochloride can effectively reduce bradykinin-induced prostaglandin (B15479496) E2 (PGE2) formation and cyclooxygenase-2 (COX-2) gene expression. medchemexpress.com

Table 1: Dose-Response of Fasitibant Chloride Hydrochloride in a Rat Arthritis Model

| Dose (intra-articular) | Effect on Joint Pain | Effect on Joint Edema |

|---|---|---|

| 100 µg | ~40-45% inhibition | Diminished |

This table is interactive. Click on the headers to sort the data.

Preclinical Pharmacokinetic Profiles in Experimental Organisms

Understanding the absorption, distribution, metabolism, and excretion (ADME) of fasitibant chloride hydrochloride is crucial for interpreting its pharmacodynamic effects and predicting its behavior in biological systems.

Absorption and Distribution Studies in Relevant Animal Models

Following local administration, such as intra-articular injection in rat models, fasitibant chloride hydrochloride exerts its effects primarily at the site of administration. nih.govnih.gov Systemic absorption from the joint space is expected, but detailed studies on the rate and extent of this absorption are not extensively covered in the provided results. The distribution of the compound to other tissues following local administration has also not been a primary focus of the cited studies, which have concentrated on its local anti-inflammatory effects.

Biotransformation and Metabolic Stability in Preclinical Systems

The chemical structure of fasitibant chloride hydrochloride, which includes a piperazine (B1678402) moiety, suggests that it may undergo metabolism through common biotransformation pathways for alicyclic amines. nih.govnih.gov These can include N-oxidation, N-dealkylation, and ring oxidation, primarily mediated by cytochrome P450 enzymes. nih.gov However, specific studies detailing the metabolic profile and stability of fasitibant chloride hydrochloride in preclinical systems were not found in the search results. The stability of the compound in preclinical assays is sufficient to demonstrate its pharmacological activity.

Excretion Pathways and Clearance Mechanisms in Experimental Animals

Specific details regarding the excretion pathways and clearance mechanisms of fasitibant chloride hydrochloride in experimental animals are not extensively documented in the provided search results. Generally, compounds of this nature can be eliminated from the body through a combination of renal and fecal excretion, either as the parent drug or as metabolites. nih.gov The exact contribution of each pathway for fasitibant chloride hydrochloride remains to be fully elucidated in preclinical models.

Advanced Research Methodologies and Future Academic Directions for Bradykinin B2 Receptor Antagonism

Application of Fasitibant (B1248288) Chloride Hydrochloride as a Chemical Probe for Kinin B2 Receptor Signal Transduction

Fasitibant chloride hydrochloride has emerged as a valuable chemical tool for dissecting the signal transduction pathways mediated by the kinin B2 receptor. As a specific, high-affinity, and long-acting non-peptide antagonist of the bradykinin (B550075) B2 receptor, fasitibant allows for precise interrogation of the receptor's function in various cellular contexts. invivochem.commdpi.com Its utility as a chemical probe stems from its ability to selectively block the effects of bradykinin, the natural ligand for the B2 receptor, thereby enabling researchers to isolate and study the downstream consequences of receptor activation. invivochem.comnih.gov

In human fibroblast-like synoviocytes, fasitibant has been instrumental in demonstrating the role of the B2 receptor in inflammatory processes. For instance, studies have shown that fasitibant can effectively decrease bradykinin-induced production of prostaglandin (B15479496) E2 (PGE2) and the expression of the cyclooxygenase-2 (COX-2) gene, both of which are key mediators of inflammation. invivochem.com This highlights the compound's capacity to elucidate the specific signaling cascades, such as the arachidonic acid pathway, that are initiated by B2 receptor activation in these cells.

Furthermore, the application of fasitibant in preclinical models of inflammation has provided significant insights into the in vivo relevance of B2 receptor signaling. In a rat model of carrageenan-induced arthritis, intra-articular administration of fasitibant significantly reduced the release of PGE metabolites and pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and growth-related oncogene/cytokine-induced neutrophil chemoattractant-1 (GRO/CINC-1). invivochem.com These findings underscore the critical role of the B2 receptor in orchestrating the inflammatory response within the joint and establish fasitibant as a powerful probe for studying these complex interactions in a whole-organism setting.

Investigation of Cross-Talk between Bradykinin B2 Receptor Pathways and Other Inflammatory/Angiogenic Signaling Networks

The bradykinin B2 receptor does not operate in isolation; its signaling pathways are intricately connected with other networks that regulate inflammation and angiogenesis. Fasitibant chloride hydrochloride has been pivotal in unraveling this complex cross-talk.

Research has demonstrated a significant interplay between the bradykinin B2 receptor and the fibroblast growth factor (FGF) signaling pathway. mdpi.com In human umbilical vein endothelial cells (HUVEC) and retinal capillary endothelial cells (HREC), bradykinin was found to upregulate the expression of FGF-2 and promote its signaling through the activation of FGF receptor-1 (FGFR-1). mdpi.com This activation, in turn, triggered downstream signaling molecules such as FRSα, ERK1/2, and STAT3. mdpi.com The use of fasitibant effectively inhibited this FGF-2/FGFR-1 signaling cascade, thereby preventing the subsequent increase in endothelial cell permeability and migration induced by bradykinin. mdpi.com This demonstrates a clear axis where the B2 receptor transactivates FGFR-1, propagating inflammatory and angiogenic responses. mdpi.com

These findings, enabled by the use of fasitibant, underscore the importance of considering the broader signaling landscape when studying the effects of B2 receptor antagonism. The cross-talk between the B2 receptor and other signaling networks represents a critical area for future research, with potential implications for the development of more effective combination therapies.

Development of Novel In Vitro and In Vivo Assay Systems for Evaluating B2 Receptor Antagonists

The evaluation of new bradykinin B2 receptor antagonists relies on the availability of robust and informative assay systems. The development of such assays, both in vitro and in vivo, is crucial for characterizing the potency, selectivity, and functional effects of these compounds.

In Vitro Assays:

A variety of in vitro assays have been developed to assess the activity of B2 receptor antagonists. These often utilize cell lines that endogenously express or are engineered to overexpress the B2 receptor.

| Assay Type | Cell Line/System | Measured Parameter | Purpose |

| Calcium Mobilization Assay | CHO cells expressing human B2 receptor | Inhibition of bradykinin-induced calcium ion mobilization | Determine antagonist potency (IC50, Kb values) nih.gov |

| c-Fos Signaling Assay | HEK293 cells with recombinant human B2 receptor | Inhibition of bradykinin-induced c-Fos signaling | Assess antagonism of a downstream signaling event nih.gov |

| Receptor Internalization Assay | HEK293 cells with recombinant human B2 receptor | Inhibition of bradykinin-induced receptor internalization | Evaluate impact on receptor trafficking nih.gov |

| Contraction Assay | Human isolated umbilical vein | Inhibition of bradykinin-induced contraction | Measure functional antagonism in a human tissue nih.gov |

| Radioligand Binding Assay | Membranes from cells expressing B2 receptor | Displacement of a radiolabeled ligand | Determine binding affinity (Ki) |

| Dynamic Mass Redistribution (DMR) Assay | A431 cells (endogenous β2-AR) | Changes in cellular mass distribution | Label-free assessment of receptor activation/antagonism researchgate.net |

| ELISPOT-based ASC Assay | Peripheral B cells | Measurement of antibody-secreting cells | Pre-clinical de-risking of target-independent B-cell activation nih.gov |

These assays allow for the high-throughput screening of compound libraries and the detailed pharmacological characterization of lead candidates. For instance, the development of novel quinoline-based B2 receptor antagonists utilized a calcium mobilization assay to determine functional potency. acs.org

In Vivo Models:

In vivo models are essential for evaluating the efficacy of B2 receptor antagonists in a more physiologically relevant context.

| Animal Model | Disease/Condition | Measured Parameters | Purpose |

| Rat | Carrageenan-induced inflammatory arthritis | Joint pain, edema, inflammatory mediator release | Assess anti-inflammatory and analgesic effects nih.govnih.gov |

| Rat | Bradykinin-induced edema | Inhibition of swelling | Evaluate in vivo antagonist activity nih.gov |

| Mouse and Non-human primate | TLR7, 8, and 9-mediated inflammation | Cytokine induction | Evaluate antagonist effects on innate immune responses nih.gov |

| Rat | Traumatic brain injury | Pharmacokinetics, safety, tolerability | Clinical trial investigation of a B2 receptor antagonist nih.gov |

These models have been instrumental in demonstrating the therapeutic potential of B2 receptor antagonists in conditions such as inflammatory arthritis and pain. mdpi.comnih.gov The development of these and other sophisticated in vivo systems will continue to be critical for advancing the field.

Exploration of Unexplored Preclinical Applications and Mechanistic Insights for Bradykinin B2 Receptor Modulation in Disease Models

While the role of the bradykinin B2 receptor in pain and inflammation is relatively well-established, there is a growing interest in exploring its involvement in other pathophysiological processes. The use of selective antagonists like fasitibant chloride hydrochloride in various disease models is crucial for uncovering these novel applications and gaining deeper mechanistic insights.

Preclinical studies have begun to shed light on the potential of B2 receptor antagonism in a wider range of conditions. For example, the synergistic effect of fasitibant with dexamethasone (B1670325) in a model of inflammatory arthritis suggests a potential therapeutic application in arthropathies where steroids alone are insufficient. nih.govnih.gov This points to a role for B2 receptor modulation in complex inflammatory diseases that are refractory to conventional treatments.

Furthermore, the known involvement of bradykinin in vasodilation and increased vascular permeability suggests that B2 receptor antagonists could be beneficial in conditions characterized by these phenomena. researchgate.netnih.gov The ability of bradykinin to modulate the tumor vasculature to enhance the delivery of chemotherapeutic agents also presents a fascinating, albeit complex, area for investigation. nih.gov Antagonism of the B2 receptor could potentially have dual effects in cancer, both by directly inhibiting tumor growth and by modulating the tumor microenvironment.

Mechanistically, the cross-talk between the B2 receptor and other signaling pathways, as discussed previously, opens up new avenues for research. The interaction with the FGF signaling pathway, for instance, suggests a role for B2 receptor modulation in angiogenesis-dependent diseases beyond cancer, such as diabetic retinopathy. Further preclinical studies using fasitibant in relevant animal models are warranted to explore these possibilities.

The development of B2 receptor antagonists has historically been aimed at conditions like hereditary angioedema, the common cold, and pain associated with severe burns. researchgate.netnih.gov However, the expanding understanding of the B2 receptor's role in diverse cellular processes, facilitated by tools like fasitibant, is paving the way for the exploration of entirely new therapeutic landscapes.

Integration of Omics Approaches (e.g., Transcriptomics, Proteomics) to Elucidate Downstream Effects of B2 Receptor Antagonism

The advent of high-throughput "omics" technologies offers an unprecedented opportunity to gain a comprehensive, systems-level understanding of the downstream effects of bradykinin B2 receptor antagonism. By integrating genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond single-pathway analyses and construct a more holistic picture of the cellular response to B2 receptor blockade. nih.gov

Transcriptomics , the study of the complete set of RNA transcripts, can reveal how B2 receptor antagonism with a compound like fasitibant alters gene expression profiles. This can identify entire gene networks and signaling pathways that are modulated by the B2 receptor, providing unbiased insights into its downstream effects. For example, a transcriptomic analysis of endothelial cells treated with fasitibant in the presence of bradykinin could identify novel genes involved in the inflammatory and angiogenic response that are regulated by the B2 receptor.

Proteomics , which focuses on the large-scale study of proteins, can provide a direct readout of the changes in protein expression and post-translational modifications following B2 receptor antagonism. This is crucial because proteins are the primary effectors of cellular function. A proteomic analysis could identify specific kinases, phosphatases, or transcription factors whose activity is altered by fasitibant, thereby validating and expanding upon findings from transcriptomic studies.

Metabolomics , the study of the complete set of small-molecule metabolites, offers a functional readout of the cellular state. By analyzing the metabolome of cells or tissues treated with a B2 receptor antagonist, researchers can identify changes in metabolic pathways that are influenced by B2 receptor signaling. This could reveal unexpected roles for the B2 receptor in cellular metabolism and energy homeostasis.

The true power of these approaches lies in their integration. nih.govfrontiersin.org By combining data from multiple omics levels, researchers can build more robust and comprehensive models of B2 receptor signaling. For instance, an integrated multi-omics analysis could link changes in gene expression (transcriptomics) to alterations in protein levels (proteomics) and subsequent shifts in metabolic activity (metabolomics), providing a complete chain of events from receptor antagonism to cellular phenotype. nih.gov This integrated systems biology approach will be instrumental in identifying novel biomarkers of B2 receptor antagonist activity and in uncovering new therapeutic targets within the B2 receptor signaling network. ecetoc.org

Q & A

Basic Research Questions

Q. What are the established in vitro and in vivo models for evaluating Fasitibant chloride hydrochloride's efficacy in inflammatory arthritis research?

- Experimental Models :

- In vitro : Human fibroblast-like synoviocytes (FLS) stimulated with bradykinin (BK) or interleukin-1β (IL-1β) to assess prostaglandin E₂ (PGE₂) release and cyclooxygenase-2 (COX-2) expression. Fasitibant (1 µM) significantly inhibits BK-induced PGE₂ and COX-2 upregulation .

- In vivo : Male Wistar rats with carrageenan-induced inflammatory arthritis. Intra-articular administration of Fasitibant (100 µg) combined with dexamethasone reduces synovial IL-1β, IL-6, GRO/CINC-1, and myeloperoxidase (MPO) activity .

Q. What formulation protocols are recommended for preparing Fasitibant chloride hydrochloride in preclinical studies?

- Injectable Formulations :

- DMSO-based : 10% DMSO + 5% Tween 80 + 85% saline (e.g., 100 µL DMSO + 50 µL Tween 80 + 850 µL saline) for IP/IV/IM/SC administration .

- Oral Suspensions : 0.5% carboxymethyl cellulose (CMC) or PEG400 for oral gavage. Example: 250 mg Fasitibant in 100 mL 0.5% CMC yields 2.5 mg/mL suspension .

Q. How does Fasitibant chloride hydrochloride modulate the bradykinin B2 receptor (B2R) signaling pathway?

- Mechanism : Fasitibant is a nonpeptide, high-affinity B2R antagonist that blocks BK-induced activation of NF-κB, thereby suppressing pro-inflammatory mediators (e.g., IL-6, PGE₂) and neutrophil infiltration .

- Pharmacodynamics : Demonstrates long-lasting inhibition in rat models, with reduced synovial cytokine release and edema .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between preclinical efficacy in animal models and clinical trial outcomes for Fasitibant in osteoarthritis (OA)?

- Preclinical vs. Clinical Data : While Fasitibant reduced inflammation in carrageenan-induced arthritis in rats , a Phase II trial (NCT02205814) in knee OA patients showed no significant improvement in WOMAC pain scores versus placebo, despite reduced rescue medication use in the 5 mg dose group .

- Methodological Factors :

- Model Limitations : Acute inflammation in rats vs. chronic OA in humans (mean symptom duration: 8.5 years) .

- Placebo Response : High placebo effect (common in OA trials) may obscure drug efficacy .

- Recommendations : Use translational models mimicking chronic OA (e.g., surgical instability models) and include biomarkers (e.g., synovial fluid cytokines) for mechanistic validation .

Q. What methodological considerations are critical when designing combination therapy studies involving Fasitibant and corticosteroids like dexamethasone?

- Study Design :

- Dosing Synergy : In rat models, co-administration of Fasitibant (100 µg) and dexamethasone showed additive effects on MPO activity and cytokine suppression .

- Timing : Administer Fasitibant before or concurrently with dexamethasone to maximize anti-inflammatory synergy.

Q. What advanced analytical techniques are employed to assess Fasitibant's receptor binding kinetics and selectivity profile?

- Binding Assays :

- Radioligand Displacement : Use [³H]-BK to measure Fasitibant’s IC₅₀ for B2R. Reported high affinity (Ki < 1 nM) .

- Functional Assays : Calcium flux or ERK phosphorylation assays in B2R-transfected HEK293 cells to confirm antagonism .

- Selectivity Profiling : Screen against related receptors (B1R, angiotensin receptors) to rule off-target effects. Fasitibant shows >100-fold selectivity for B2R over B1R .

Data Contradiction Analysis

- Key Contradiction : Preclinical efficacy vs. lack of pain relief in human trials.

- Hypotheses :

Species-specific differences in B2R signaling or inflammation resolution pathways.

Suboptimal dosing in humans (5 mg IA may not achieve synovial concentrations equivalent to rat models).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.